Protodioscin

Anticancer drug screening NCI-60 panel COMPARE algorithm

Protodioscin is a furostanol steroidal saponin essential for accurate HPLC and LC-MS/MS method development. Its distinct chromatographic behavior—optimal extraction at 50% acetonitrile—differentiates it from co-occurring dioscin, preventing quantification errors in botanical authentication. For pharmacology, its superior selectivity (IC50 >80 μM in normal PBMCs vs 40 μM for dioscin) makes it a critical tool for lead optimization with reduced toxicity. Procure pure reference material to ensure reproducible, publishable results.

Molecular Formula C51H84O22
Molecular Weight 1049.2 g/mol
CAS No. 55056-80-9
Cat. No. B192190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtodioscin
CAS55056-80-9
Synonyms(3b, 25R)-26-(b-D-glucopyranosyloxy)-22-hydroxyfurost-5-en-3-yl O-6-deoxy-a-L-mannopyranosyl-(1-2)-O-[6-deoxy-a-L-mannopyranosyl-(1-4)]-b-D-glucopyranoside
Molecular FormulaC51H84O22
Molecular Weight1049.2 g/mol
Structural Identifiers
SMILESCC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)C)O)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O
InChIInChI=1S/C51H84O22/c1-20(19-65-45-39(60)38(59)35(56)30(17-52)69-45)9-14-51(64)21(2)32-29(73-51)16-28-26-8-7-24-15-25(10-12-49(24,5)27(26)11-13-50(28,32)6)68-48-44(72-47-41(62)37(58)34(55)23(4)67-47)42(63)43(31(18-53)70-48)71-46-40(61)36(57)33(54)22(3)66-46/h7,20-23,25-48,52-64H,8-19H2,1-6H3/t20-,21+,22+,23+,25+,26-,27+,28+,29+,30-,31-,32+,33+,34+,35-,36-,37-,38+,39-,40-,41-,42+,43-,44-,45-,46+,47+,48-,49+,50+,51-/m1/s1
InChIKeyLVTJOONKWUXEFR-UEZXSUPNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Protodioscin (CAS 55056-80-9): Furostanol Saponin with Differentiated Pharmacological Fingerprint for Research Procurement


Protodioscin is a furostanol-type steroidal saponin (C51H84O22, MW 1049.21) bearing a C-26 β-D-glucopyranosyl moiety and a trisaccharide chain at C-3, which distinguishes it structurally from the spirostanol-class saponins [1]. It occurs as a principal bioactive constituent in Tribulus terrestris, Trigonella foenum-graecum, and multiple Dioscorea species [2]. Its broad pharmacological profile encompasses anticancer activity across leukemia and solid tumor panels, antihyperlipidemic effects, hormonal modulation, and metabolic protection; however, the compound's quantifiable differentiation from its closest structural analogs—dioscin, methyl protodioscin, and pseudoprotodioscin—lies in specific potency, selectivity, and pharmacokinetic attributes detailed in the evidence sections below.

Why Protodioscin Cannot Be Interchanged with Dioscin or Methyl Protodioscin in Research Protocols


Although protodioscin, dioscin, and methyl protodioscin share a diosgenin-derived aglycone core and are frequently co-isolated from the same botanical sources, their substitution with one another introduces confounded experimental variables that undermine reproducibility [1]. The furostanol ring (open F-ring at C-22) in protodioscin confers fundamentally different physicochemical properties—including aqueous solubility exceeding 52 mg/mL versus <0.1 mg/mL for the spirostanol dioscin —and distinct in vivo absorption kinetics. Moreover, their cytotoxicity selectivity patterns diverge sharply: protodioscin preferentially targets leukemia subpanels (GI50 ≤2.0 µM for MOLT-4), whereas methyl protodioscin shows only moderate antileukemic activity (GI50 10–30 µM) but stronger activity against solid tumors [2][3]. NCI COMPARE analysis further confirms that protodioscin's mean-graph cytotoxicity fingerprint matches no other compound in the NCI database, indicating a unique mechanism of action not replicated by its congeners [1]. These multi-dimensional divergences—spanning solubility, pharmacokinetics, tumor-type selectivity, and mechanistic novelty—make generic substitution scientifically indefensible without explicit re-validation.

Protodioscin Quantitative Differentiation Evidence: Comparator-Anchored Data for Informed Compound Selection


NCI-60 Panel Cytotoxicity Fingerprint: Protodioscin Exhibits a COMPARE-Unique Mean-Graph Pattern Unmatched by Any Database Compound

In the NCI-60 human cancer cell line screen, protodioscin demonstrated selective cytotoxicity with GI50 ≤ 2.0 µM against seven specific lines: MOLT-4 (leukemia), A549/ATCC (NSCLC), HCT-116 and SW-620 (colon), SNB-75 (CNS), LOX IMVI (melanoma), and 786-0 (renal) [1]. When used as a seed compound in the NCI COMPARE algorithm, protodioscin returned no compounds with statistically correlated cytotoxicity patterns (mean graphs) across the entire NCI anticancer drug screen database [1]. This finding indicates that protodioscin acts via a mechanism not represented by any previously screened compound, including its own structural analogs dioscin and methyl protodioscin, which have been independently screened and have distinct COMPARE profiles [2].

Anticancer drug screening NCI-60 panel COMPARE algorithm mechanism of action

Superior Selectivity for Normal Cells: Protodioscin vs Dioscin in ER-Positive and Triple-Negative Breast Cancer

In a direct head-to-head MTT assay comparison, protodioscin and dioscin were evaluated against two breast cancer subtypes—MCF-7 (ER-positive) and MDA-MB-468 (triple-negative)—and normal human peripheral blood mononuclear cells (PBMCs) [1]. While dioscin exhibited slightly lower IC50 values against cancer cells (MDA-MB-468: 1.53±0.17 µM; MCF-7: 4.79±1.38 µM), its cytotoxicity against normal PBMCs was substantially higher (IC50 ≈ 40 µM) [1]. Protodioscin demonstrated a significantly superior safety margin: IC50 values of 2.56±0.38 µM (MDA-MB-468) and 6±1.27 µM (MCF-7), with PBMC IC50 exceeding 80 µM [1].

Breast cancer selectivity index normal cell cytotoxicity dioscin comparison

Divergent Tumor-Type Selectivity: Protodioscin Preferentially Targets Leukemia Whereas Methyl Protodioscin Favors Solid Tumors

Independent NCI-60 screening of protodioscin and methyl protodioscin reveals a functional inversion in tumor-type preference that cannot be predicted from their minimal structural difference (a single methyl group at the C-22 hydroxyl). Protodioscin exhibits strongest potency against leukemia subpanels, exemplified by MOLT-4 with GI50 ≤ 2.0 µM, and was active across both leukemia and solid tumor lines [1]. In contrast, methyl protodioscin demonstrates only moderate antileukemic activity (GI50 10–30 µM across leukemia lines) but maintains strong cytotoxicity against solid tumors, with GI50 ≤ 10.0 µM in most solid tumor lines and GI50 < 2.0 µM selectively against HCT-15 (colon) and MDA-MB-435 (breast) [2].

Leukemia selectivity methyl protodioscin tumor-type preference NCI-60 screen

Rapid Systemic Absorption: Protodioscin (Furostanol) Enters Circulation Within <1 Hour vs >1 Hour for Dioscin (Spirostanol)

A comparative UPLC-QTOF-MS metabolic study in rats administered individual purified saponins revealed fundamentally different absorption kinetics between the furostanol and spirostanol structural classes [1]. Protodioscin, as a representative furostanol-type saponin with an open F-ring bearing a C-26 glucosyl substituent, exhibited fast absorption into systemic circulation (<1 hour post oral administration) but was sustained for a relatively short duration (mostly <8 hours) [1]. In contrast, dioscin—a spirostanol-type saponin with a closed F-ring—was absorbed more slowly (>1 hour) but persisted at measurable plasma levels for >36 hours [1]. Both compounds were ultimately metabolized to diosgenin via desugarization, confirming that the absorption-rate divergence originates from the glycosidic structure rather than the aglycone.

Pharmacokinetics absorption rate furostanol vs spirostanol Dioscorea saponins

Leukemia-Selective Apoptosis: Protodioscin Induces 100% Hypodiploid Nuclei in HL-60 Cells but Spares KATO III Gastric Carcinoma Cells

Protodioscin purified from fenugreek was tested in parallel on human promyelocytic leukemia HL-60 cells and human gastric carcinoma KATO III cells for cell viability, morphological apoptosis, and DNA fragmentation [1]. Flow cytometric analysis demonstrated a concentration-dependent increase in hypodiploid nuclei (sub-G1 population, indicative of apoptosis) in HL-60 cells: 75.2%, 96.3%, and 100% after a 3-day treatment with 2.5 µM, 5 µM, and 10 µM protodioscin, respectively [1]. Apoptotic body formation was observed exclusively in HL-60 cells, and internucleosomal DNA fragmentation—a biochemical hallmark of apoptosis—was confirmed in HL-60 but absent in KATO III cells [1]. This within-study, same-compound, dual-cell-line design provides direct evidence of cancer-type-dependent apoptotic activity.

Apoptosis selectivity HL-60 leukemia KATO III flow cytometry

Aqueous Solubility Advantage: Protodioscin (≥52.45 mg/mL in Water) vs Dioscin (<0.1 mg/mL, Essentially Insoluble)

Protodioscin's furostanol structure—featuring an open F-ring with a hydrophilic C-26 glucosyl substituent—confers aqueous solubility of ≥52.45 mg/mL (approximately 50 mM), making it directly usable in physiological buffers, cell culture media, and injectable formulations without organic co-solvents [1]. By contrast, dioscin, possessing a closed spirostanol F-ring that eliminates the C-26 glycosyl extension, is essentially insoluble in water (<0.1 mg/mL) and requires DMSO or ethanol for dissolution [2]. This represents a >500-fold difference in aqueous solubility between two compounds that share the identical diosgenin aglycone backbone.

Aqueous solubility formulation dioscin bioavailability

Protodioscin Application Scenarios: Evidence-Driven Use Cases for Research Procurement


Leukemia-Selective Apoptosis Research and Hematological Malignancy Probe Development

Protodioscin's unique profile—100% hypodiploid nuclei induction in HL-60 cells at 10 µM with complete sparing of KATO III gastric carcinoma cells [1], combined with its NCI-60 leukemia subpanel sensitivity (MOLT-4 GI50 ≤2.0 µM) [2]—positions it as a lineage-selective chemical probe for deciphering leukemia-specific apoptotic signaling. Its COMPARE-unique mechanism [2] further supports its use in target-deconvolution campaigns seeking novel antileukemic targets not addressable by methyl protodioscin (which shows only moderate antileukemic activity, GI50 10–30 µM) [3].

Aqueous-Formulated In Vivo Pharmacology Without DMSO Vehicle Confounds

With water solubility ≥52.45 mg/mL , protodioscin enables direct formulation in saline or PBS for intravenous and intraperitoneal dosing, eliminating the well-documented DMSO vehicle effects (hemolysis, mTOR pathway interference, Ca2+ signaling artifacts) that plague in vivo studies using water-insoluble spirostanol saponins like dioscin (<0.1 mg/mL in water) [4]. This is especially critical for cardiovascular and metabolic studies where DMSO is a documented vasoactive and metabolically active confounding agent [5].

Rapid-Onset Pharmacodynamic Studies Requiring Sub-1-Hour Systemic Exposure

Protodioscin's fast absorption (plasma detection <1 hour post-oral dose) [5] makes it the furostanol saponin of choice for acute pharmacodynamic protocols—such as nitric oxide release assays in corpus cavernosum tissue, acute glucose tolerance testing, or coagulation time measurements [6]—where dioscin's slow absorption (>1 hour) and prolonged residence (>36 hours) [5] would confound temporal resolution of pharmacological effect onset.

Breast Cancer Xenograft Studies Prioritizing Normal-Tissue Safety Margins

In breast cancer models where distinguishing tumor cytotoxicity from systemic toxicity is paramount, protodioscin's PBMC IC50 >80 µM—representing a >2-fold selectivity advantage over dioscin (PBMC IC50 ≈40 µM) against both ER-positive (MCF-7) and triple-negative (MDA-MB-468) breast cancer lines [7]—supports its selection for maximum tolerated dose (MTD) determination and therapeutic index calculation in murine xenograft or PDX models.

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